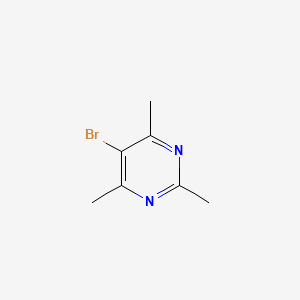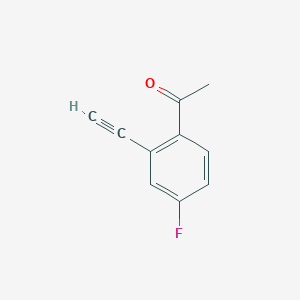
2-Acetyl-5-fluorophenylacetylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-5-fluorophenylacetylene is an organic compound characterized by the presence of an acetyl group, a fluorine atom, and a phenylacetylene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-5-fluorophenylacetylene can be achieved through several methods. One common approach involves the copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives. This method includes the hydration of the C–F bond followed by an intramolecular annulation to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions. The use of catalysts such as palladium or copper is common to ensure high yields and purity. The reaction conditions often include elevated temperatures and specific solvents to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Acetyl-5-fluorophenylacetylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenylacetylene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-5-fluorophenylacetylene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 2-Acetyl-5-fluorophenylacetylene involves its interaction with specific molecular targets. The acetyl group and the fluorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Fluorophenylacetylene: Shares the phenylacetylene moiety but lacks the acetyl group.
2-Acetylphenylacetylene: Contains the acetyl group but lacks the fluorine atom.
5-Fluoro-2-methylphenylacetylene: Similar structure with a methyl group instead of an acetyl group.
Uniqueness: 2-Acetyl-5-fluorophenylacetylene is unique due to the combination of the acetyl group and the fluorine atom, which imparts distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds .
Eigenschaften
Molekularformel |
C10H7FO |
|---|---|
Molekulargewicht |
162.16 g/mol |
IUPAC-Name |
1-(2-ethynyl-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C10H7FO/c1-3-8-6-9(11)4-5-10(8)7(2)12/h1,4-6H,2H3 |
InChI-Schlüssel |
MFGUKZKZGSJQIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1)F)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13918347.png)
![Tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13918355.png)
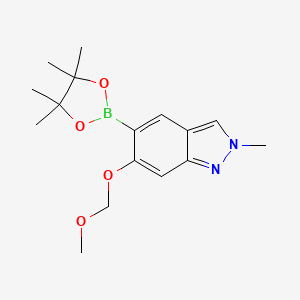

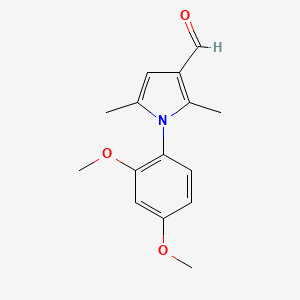

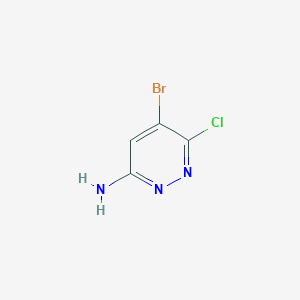
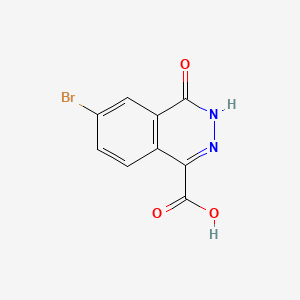

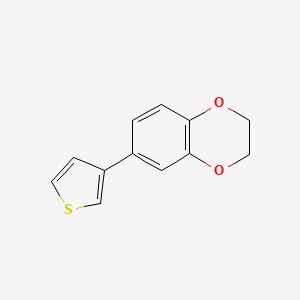
![tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate](/img/structure/B13918410.png)
![(R)-2-Bromo-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13918416.png)
![Carbamic acid, [2-[[(3-amino-2-pyridinyl)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13918417.png)
